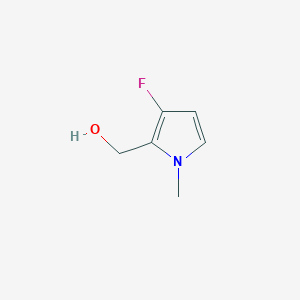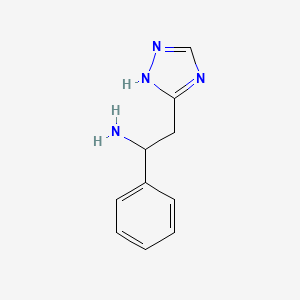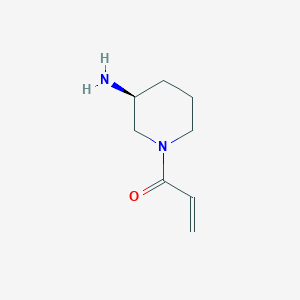
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is a chiral compound with significant potential in various fields of scientific research This compound features a piperidine ring, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.
Formation of the Propenone Moiety: The propenone moiety is introduced through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group and propenone moiety allow it to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The piperidine ring enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one: The enantiomer of the compound with different stereochemistry.
1-(3-Aminopiperidin-1-yl)propan-2-one: Lacks the double bond in the propenone moiety.
1-(3-Aminopiperidin-1-yl)but-2-en-1-one: Contains an additional carbon in the alkenone chain.
Uniqueness
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a propenone moiety
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-[(3S)-3-aminopiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h2,7H,1,3-6,9H2/t7-/m0/s1 |
Clé InChI |
PEXKXXDOKRZDFT-ZETCQYMHSA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@@H](C1)N |
SMILES canonique |
C=CC(=O)N1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


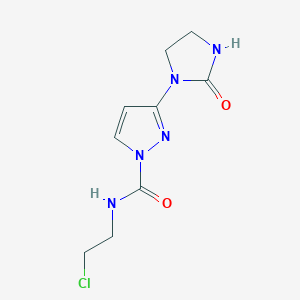
![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
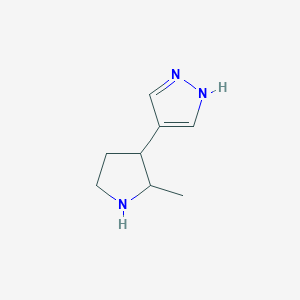
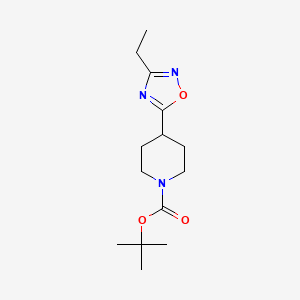
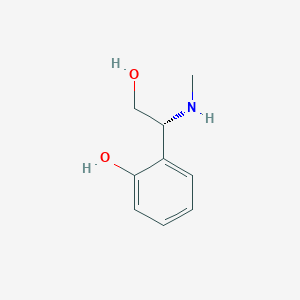
acetic acid](/img/structure/B15226464.png)
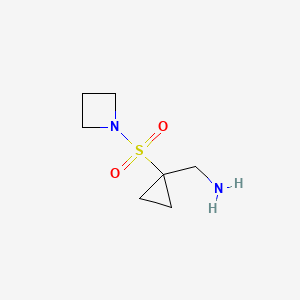
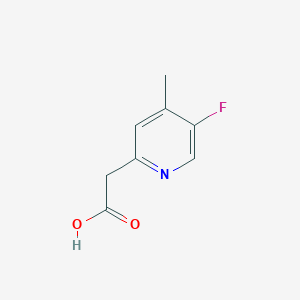
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)

